Cas no 60110-37-4 (N-Benzyl-2-bromo-2-methylpropanamide)

N-Benzyl-2-bromo-2-methylpropanamide is a brominated amide derivative with a molecular formula of C11H14BrNO. This compound features a reactive bromine substituent adjacent to a tertiary carbon, making it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions. The benzyl group enhances solubility in organic solvents, facilitating its use in peptide coupling and other amidation processes. Its stable crystalline form ensures consistent handling and storage. The compound is often employed in pharmaceutical and agrochemical research for constructing complex molecules. Careful handling is advised due to its potential lachrymatory effects and reactivity under basic or nucleophilic conditions.
N-Benzyl-2-bromo-2-methylpropanamide structure
60110-37-4 structure
Product Name:N-Benzyl-2-bromo-2-methylpropanamide
CAS No:60110-37-4
MF:C11H14BrNO
MW:256.138962268829
MDL:MFCD02751708
CID:1026541
PubChem ID:151608
Update Time:2025-10-29

N-Benzyl-2-bromo-2-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-2-bromo-2-methylpropanamide
    • N-benzyl-2-bromo-2-methylpropamide
    • 2-bromo-2-methyl-N-(phenylmethyl)propanamide
    • 2-bromo-2-methyl-N-benzyl-propanamide
    • N-benzyl-2-bromo-2-methyl-propanamide
    • N-benzyl-2-bromo-2-methylpropionamide
    • DS-1258
    • DTXSID70208859
    • GBWYPSSDQOXOFH-UHFFFAOYSA-N
    • MFCD02751708
    • DB-371354
    • CCRIS 1824
    • D97592
    • CS-0187576
    • SCHEMBL432436
    • 60110-37-4
    • GSG477ND6C
    • STK293592
    • Propanamide, 2-bromo-2-methyl-N-(phenylmethyl)-
    • AKOS005428285
    • A869047
    • MDL: MFCD02751708
    • Inchi: 1S/C11H14BrNO/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)
    • InChI Key: GBWYPSSDQOXOFH-UHFFFAOYSA-N
    • SMILES: BrC(C)(C)C(NCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 255.02600
  • Monoisotopic Mass: 255.026
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.341
  • Boiling Point: 383.3°C at 760 mmHg
  • Flash Point: 185.6°C
  • Refractive Index: 1.552
  • PSA: 29.10000
  • LogP: 2.86720

N-Benzyl-2-bromo-2-methylpropanamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Benzyl-2-bromo-2-methylpropanamide Pricemore >>

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N-Benzyl-2-bromo-2-methylpropanamide Production Method

N-Benzyl-2-bromo-2-methylpropanamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:60110-37-4)N-Benzyl-2-bromo-2-methylpropanamide
Order Number:A869047
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:15
Price ($):178.0
Email:sales@amadischem.com

Additional information on N-Benzyl-2-bromo-2-methylpropanamide

Professional Introduction to N-Benzyl-2-bromo-2-methylpropanamide (CAS No: 60110-37-4)

N-Benzyl-2-bromo-2-methylpropanamide, with the chemical formula C9H13BrN, is a significant compound in the field of pharmaceutical and chemical research. This compound is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a bromine substituent and an amide group provides a versatile platform for further functionalization, enabling its application in multiple synthetic pathways.

The CAS No: 60110-37-4 of N-Benzyl-2-bromo-2-methylpropanamide is a critical identifier for researchers and chemists working in the pharmaceutical industry. This numerical code ensures precise identification and differentiation from other compounds with similar structures. The compound's molecular structure, featuring a bromo atom at the second carbon position and an amide linkage, contributes to its reactivity and utility in organic synthesis.

In recent years, N-Benzyl-2-bromo-2-methylpropanamide has garnered attention due to its role in the development of novel therapeutic agents. Its structural features make it an excellent candidate for further derivatization, allowing chemists to explore new pharmacophores and drug candidates. The bromo substituent, in particular, is highly reactive and can be easily modified through various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of aryl or heteroaryl groups.

One of the most compelling applications of N-Benzyl-2-bromo-2-methylpropanamide is in the synthesis of bioactive molecules targeting neurological disorders. Researchers have leveraged its structural framework to develop potential inhibitors of enzymes involved in neurodegenerative diseases. The amide group serves as a key pharmacophore, enabling interactions with biological targets that are crucial for therapeutic intervention. For instance, derivatives of this compound have shown promise in modulating the activity of acetylcholinesterase, a key enzyme in Alzheimer's disease management.

The pharmaceutical industry has also explored N-Benzyl-2-bromo-2-methylpropanamide as a precursor in the synthesis of antimicrobial agents. The combination of a bromo atom and an amide moiety allows for the introduction of additional functional groups that can enhance binding affinity to bacterial enzymes. Recent studies have demonstrated that certain derivatives exhibit potent activity against Gram-negative bacteria, making them attractive candidates for further development into novel antibiotics.

Another area where N-Benzyl-2-bromo-2-methylpropanamide has shown promise is in the field of cancer research. Its structural versatility enables the design of molecules that can selectively target cancer cells by inhibiting key signaling pathways. For example, researchers have synthesized analogs of this compound that exhibit inhibitory effects on kinases involved in tumor growth and progression. The bromo substituent plays a crucial role in these interactions, providing a scaffold for further optimization to enhance drug efficacy and selectivity.

The synthetic methodologies employed in the preparation of N-Benzyl-2-bromo-2-methylpropanamide are also worth mentioning. The compound can be synthesized through multiple routes, each offering distinct advantages depending on the desired purity and yield. One common approach involves the bromination of 2-methylbutanamide followed by benzyl esterification. This method is favored for its simplicity and scalability, making it suitable for industrial applications.

In conclusion, N-Benzyl-2-bromo-2-methylpropanamide (CAS No: 60110-37-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including the presence of both a bromo atom and an amide group, make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. The ongoing research in this field continues to uncover new applications and derivatives of this compound, underscoring its importance in modern medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:60110-37-4)N-Benzyl-2-bromo-2-methylpropanamide
A869047
Purity:99%
Quantity:5g
Price ($):178.0
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